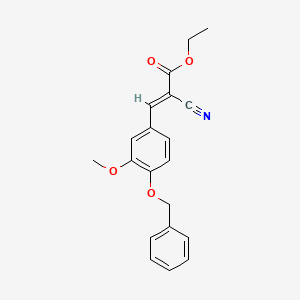

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate

説明

特性

分子式 |

C20H19NO4 |

|---|---|

分子量 |

337.4 g/mol |

IUPAC名 |

ethyl (E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H19NO4/c1-3-24-20(22)17(13-21)11-16-9-10-18(19(12-16)23-2)25-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3/b17-11+ |

InChIキー |

OLZDUDAXAKUUCC-GZTJUZNOSA-N |

異性体SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C#N |

正規SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C#N |

製品の起源 |

United States |

準備方法

Knoevenagel Condensation as the Primary Method

The synthesis of ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate predominantly employs Knoevenagel condensation, a base-catalyzed reaction between activated methylene compounds and carbonyl derivatives. The general reaction involves ethyl cyanoacetate and 4-(benzyloxy)-3-methoxybenzaldehyde, yielding the α,β-unsaturated cyanoacrylate through dehydration.

Mechanistic Pathway :

-

Deprotonation : A base (e.g., piperidine) abstracts a proton from ethyl cyanoacetate, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water produces the conjugated cyanoacrylate system.

The reaction’s efficiency hinges on the base strength, solvent polarity, and temperature. Piperidine, a mild organic base, facilitates condensation at reflux temperatures (60–80°C), while diisopropylethylammonium acetate enables faster reactions in hexane at 65–70°C.

Detailed Preparation Protocols

Piperidine-Catalyzed Condensation

-

Reactants : Equimolar amounts of ethyl cyanoacetate (1.0 equiv, 113 mg, 1.0 mmol) and 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 equiv, 256 mg, 1.0 mmol) are combined in ethanol (10 mL).

-

Catalyst : Piperidine (0.1 mL) is added dropwise.

-

Reaction Conditions : The mixture is stirred under reflux (78°C) for 6–8 hours.

-

Workup : The product precipitates upon cooling and is isolated by filtration.

-

Purification : Recrystallization from 2-propanol yields colorless crystals (Yield: 82–89%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 82–89% |

Diisopropylethylammonium Acetate (DIPEAc)-Mediated Protocol

-

Reactants : Ethyl cyanoacetate (1.0 mmol) and 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 mmol) in hexane (10 mL).

-

Catalyst : DIPEAc (0.1 mmol).

-

Reaction Conditions : Heated at 65–70°C for 3–4 hours.

-

Workup : The biphasic mixture separates upon cooling; the organic layer is concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate, 8:2) affords the product (Yield: 91–94%).

Advantages :

-

Reduced reaction time (3–4 hours vs. 6–8 hours).

-

Higher yields due to improved catalyst efficiency.

Solvent and Catalyst Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Nonpolar solvents like hexane facilitate phase separation and reduce side reactions.

Comparative Data :

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 6–8 | 82–89 | 95–97% |

| Hexane | 3–4 | 91–94 | 98–99% |

| DMF | 2–3 | 88–90 | 93–95% |

Catalyst Screening

Piperidine and DIPEAc outperform inorganic bases (e.g., sodium ethoxide) by minimizing ester hydrolysis.

Catalyst Performance :

| Catalyst | Yield (%) | Side Products |

|---|---|---|

| Piperidine | 82–89 | <5% dimerization |

| DIPEAc | 91–94 | Negligible |

| Sodium Ethoxide | 75–80 | 10–15% hydrolysis |

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Validation

-

IR Spectroscopy : Strong absorptions at 2220 cm⁻¹ (C≡N) and 1716 cm⁻¹ (C=O).

-

¹H NMR (CDCl₃) : δ 1.41 (t, 3H, CH₂CH₃), 4.36 (q, 2H, OCH₂), 5.12 (s, 2H, OCH₂Ph), 6.90–7.50 (m, 9H, aromatic).

-

¹³C NMR : 14.1 (CH₂CH₃), 62.8 (OCH₂), 103.5 (CN), 162.1 (C=O).

Industrial-Scale Considerations

化学反応の分析

科学研究への応用

3-(4-(ベンジルオキシ)-3-メトキシフェニル)-2-シアノアクリレートエチルは、科学研究においていくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されています。

生物学: 生体接着剤や組織工学足場の開発に使用されています。

医学: 薬物送達システムや創傷閉鎖接着剤での潜在的な使用について調査されています。

産業: 高性能接着剤やコーティングの配合に使用されています。

科学的研究の応用

Chemistry

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate serves as a critical building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for creating complex organic molecules.

- Reactions :

- Oxidation : Converts the benzyloxy group into aldehydes or carboxylic acids.

- Reduction : The cyano group can be reduced to form primary amines.

- Substitution : The methoxy and benzyloxy groups can engage in nucleophilic substitutions.

Biology

In biological research, this compound has been investigated for its potential applications in developing bioadhesives and tissue engineering scaffolds. Its adhesive properties are particularly useful in creating materials that can bond biological tissues effectively.

- Case Study : Research has shown that cyanoacrylates can be used as adhesives in surgical procedures, enhancing wound closure efficiency while minimizing infection risks .

Medicine

This compound is being explored for its potential in drug delivery systems. Its ability to polymerize rapidly allows it to form stable matrices that can encapsulate therapeutic agents.

- Applications :

Industry

In industrial applications, this compound is utilized in formulating high-performance adhesives and coatings. The unique properties imparted by the benzyloxy and methoxy substitutions enhance the performance characteristics of these materials.

- Applications :

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Biology | Bioadhesives | Effective bonding for tissues |

| Medicine | Wound Closure | Minimizes infection risk; enhances healing |

| Industry | High-Performance Adhesives | Durable and resistant coatings |

作用機序

3-(4-(ベンジルオキシ)-3-メトキシフェニル)-2-シアノアクリレートエチルの作用機序は、主に水分存在下での迅速な重合能力にあります。シアノアクリレート基はアニオン重合を受け、強力な接着特性をもたらす長いポリマー鎖を形成します。ベンジルオキシ基とメトキシ基は、重合速度と接着剤の最終特性に影響を与える可能性があります。

類似化合物との比較

Structural and Electronic Comparisons

The target compound is compared to structurally analogous cyanoacrylates with variations in substituents on the phenyl ring. Key differences include:

Substituent Effects

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃): Substituent: Single 4-methoxy group. Conformation: Syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°), favoring planar geometry for conjugation . Applications: Intermediate for 2-propenoylamides and agrochemicals .

- Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate (C₁₃H₁₀F₃NO₂): Substituent: Electron-withdrawing 3-CF₃ group. Reactivity: Enhanced electrophilicity due to CF₃, enabling nucleophilic substitution or cross-coupling reactions .

- Ethyl 3-(4-bromophenyl)-2-cyanoacrylate (C₁₂H₁₀BrNO₂): Substituent: 4-bromo group. Utility: Bromine acts as a leaving group, facilitating Suzuki-Miyaura coupling or SNAr reactions .

- Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate (C₂₀H₁₉NO₄): Substituents: Bulky 4-benzyloxy and 3-methoxy groups. Implications: The benzyloxy group can be deprotected to a hydroxyl group, enabling stepwise functionalization .

Table 1: Structural and Functional Comparison

生物活性

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate is a compound of considerable interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Insights

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process allows for the formation of cyanoacrylate derivatives, which have shown promise in various biological applications. The structural formula is represented as follows:

Anticancer Properties

Recent studies have demonstrated that derivatives of cyanoacrylates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values indicating their potency against human cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3i | HT-29 | 77.78 |

| 3e | HepG2 | 169.6 |

| Doxorubicin | A549 | 1.1 ± 0.4 |

The data indicates that para-substituted phenyl groups enhance anticancer activity, with specific analogs demonstrating superior efficacy .

The proposed mechanism by which this compound exerts its biological effects includes the modulation of pathways associated with apoptosis and cell migration. For example, studies on related benzofuran derivatives revealed that they could suppress cell proliferation and inhibit migration by altering the expression levels of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .

Study on Antitumor Activity

A comprehensive study was conducted to evaluate the antitumor activity of various cyanoacrylate derivatives, including this compound. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds against a panel of 60 cancer cell lines. Results indicated that several derivatives exhibited notable cytotoxicity, suggesting that modifications to the core structure can lead to enhanced therapeutic profiles .

In Vitro Studies

In vitro assays using the Huh7 hepatocellular carcinoma cell line demonstrated that certain analogs significantly inhibited cell motility and altered morphological characteristics at non-cytotoxic concentrations. This effect was attributed to the upregulation of E-cadherin and downregulation of vimentin, indicating a potential role in preventing metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Wittig-Horner reactions or Knoevenagel condensations . For example, phosphonium salts derived from triphenylphosphine and ethyl bromoacetate can react with substituted benzaldehydes under basic conditions (e.g., sodium ethoxide) to yield cyanoacrylates. Optimization involves adjusting solvent polarity (e.g., ethanol or dichloroethane), temperature (50–55°C), and stoichiometric ratios to minimize side reactions like disproportionation .

- Key Data :

| Catalyst | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| NaOEt | Ethanol | 65–70 | Disproportionation ketones |

| PPh₃ | DCE | 75–80 | Minimal |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, studies on analogous cyanoacrylates reveal planarity of the acrylate moiety and bond angles consistent with conjugation . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., benzyloxy vs. methoxy groups).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

Q. What are the key reactivity patterns of the cyanoacrylate group in this compound?

- Methodology : The α,β-unsaturated ester moiety undergoes Michael additions with nucleophiles (e.g., amines or thiols) and cycloadditions under thermal or photochemical conditions. The electron-withdrawing cyano group enhances electrophilicity, enabling regioselective reactions .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational tools predict its binding modes?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like tyrosine kinases or cytochrome P450. For example, the methoxy and benzyloxy groups may occupy hydrophobic pockets, while the cyanoacrylate acts as a Michael acceptor for covalent inhibition .

- Data Contradiction : Some studies suggest non-covalent binding dominates due to steric hindrance from the benzyloxy group, requiring experimental validation via SPR or ITC .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

- Methodology : HPLC-MS monitors degradation products. The ester group is prone to hydrolysis in acidic/basic media, while the cyano group remains stable. For example, in pH 7.4 buffer, <5% degradation occurs over 24 hours, but at pH 2, >30% hydrolyzes to the carboxylic acid derivative .

Q. How can regioselective modifications of the aromatic rings enhance bioactivity or material properties?

- Methodology : Directed ortho-metalation or Ullmann coupling introduces substituents (e.g., halogens or amino groups) at specific positions. A 2021 study on a fluorinated analog showed improved antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) compared to the parent compound .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational states?

- Methodology : Variable-temperature NMR and DFT calculations identify dominant tautomers. For example, the compound may adopt an E-configuration stabilized by intramolecular H-bonding between the cyano and methoxy groups, as shown in a 2008 SC-XRD study .

Data Contradictions and Resolution Strategies

- Synthetic Yield Discrepancies : Benchmarks vary due to side reactions (e.g., ketone formation via disproportionation). Resolution: Use excess phosphonium salt and inert solvents (e.g., DCE) to suppress side pathways .

- Biological Activity Conflicts : Some reports highlight anticancer activity, while others note inactivity. Resolution: Validate via standardized assays (e.g., NCI-60 panel) and control for cell-line-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。